

Solubility Profile of Fmoc-Lys(ipr,Boc)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Lys(ipr,Boc)-OH

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This technical guide provides a detailed overview of the solubility of N- α -Fmoc-N- ϵ -isopropyl-N- ϵ -tert-butyloxycarbonyl-L-lysine (**Fmoc-Lys(ipr,Boc)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for efficient peptide coupling, ensuring complete reactions and minimizing the formation of deletion sequences, thereby enhancing the purity and yield of the final peptide product. Due to the limited availability of extensive quantitative solubility data for **Fmoc-Lys(ipr,Boc)-OH**, this guide also includes data for the closely related and structurally similar compound, Fmoc-Lys(Boc)-OH, to provide a broader understanding of its solubility characteristics in common organic solvents.

Data Presentation: Solubility of Fmoc-Lys(ipr,Boc)-OH and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for **Fmoc-Lys(ipr,Boc)-OH** and Fmoc-Lys(Boc)-OH in various solvents. This data is essential for selecting appropriate solvent systems for stock solution preparation and coupling reactions in peptide synthesis.

Compound	Solvent	Solubility	Temperature	Notes
Fmoc-Lys(ipr,Boc)-OH	Dimethylformamide (DMF)	> 255 mg/mL	Not Specified	Based on a report of 1 mmole being "clearly soluble" in 2 mL of DMF. [1]
Fmoc-Lys(Boc)-OH	Dimethyl sulfoxide (DMSO)	≥ 100.8 mg/mL	Not Specified	
Fmoc-Lys(Boc)-OH	Dimethyl sulfoxide (DMSO)	100 mg/mL (213.43 mM)	Not Specified	Ultrasonic assistance may be required. [2]
Fmoc-Lys(Boc)-OH	Ethanol (EtOH)	≥ 51 mg/mL	Not Specified	
Fmoc-Lys(Boc)-OH	Water	≥ 4.69 mg/mL	Not Specified	
Fmoc-Lys(Boc)-OH	Chloroform	Soluble	Not Specified	Qualitative data.
Fmoc-Lys(Boc)-OH	Dichloromethane (DCM)	Soluble	Not Specified	Qualitative data.
Fmoc-Lys(Boc)-OH	Ethyl Acetate	Soluble	Not Specified	Qualitative data.
Fmoc-Lys(Boc)-OH	Acetone	Soluble	Not Specified	Qualitative data.

General Observations:

Fmoc-protected amino acids, including **Fmoc-Lys(ipr,Boc)-OH** and its analogs, generally exhibit good solubility in polar aprotic solvents such as DMF and DMSO.[\[3\]](#) This makes these solvents highly suitable for solid-phase peptide synthesis. The solubility in less polar solvents like DCM can be limited for some Fmoc-amino acids.

Experimental Protocols: Determination of Solubility

While specific experimental protocols for determining the solubility of **Fmoc-Lys(ipr,Boc)-OH** are not readily available in the public domain, a general and reliable method can be outlined as follows. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of **Fmoc-Lys(ipr,Boc)-OH** in a given solvent at a specified temperature.

Materials:

- **Fmoc-Lys(ipr,Boc)-OH**
- Solvent of interest (e.g., DMF, DCM, NMP, THF, Acetonitrile)
- Analytical balance
- Vials with screw caps
- Vortex mixer
- Magnetic stirrer and stir bars
- Water bath or heating block for temperature control
- Filtration device (e.g., syringe filter with a compatible membrane, 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

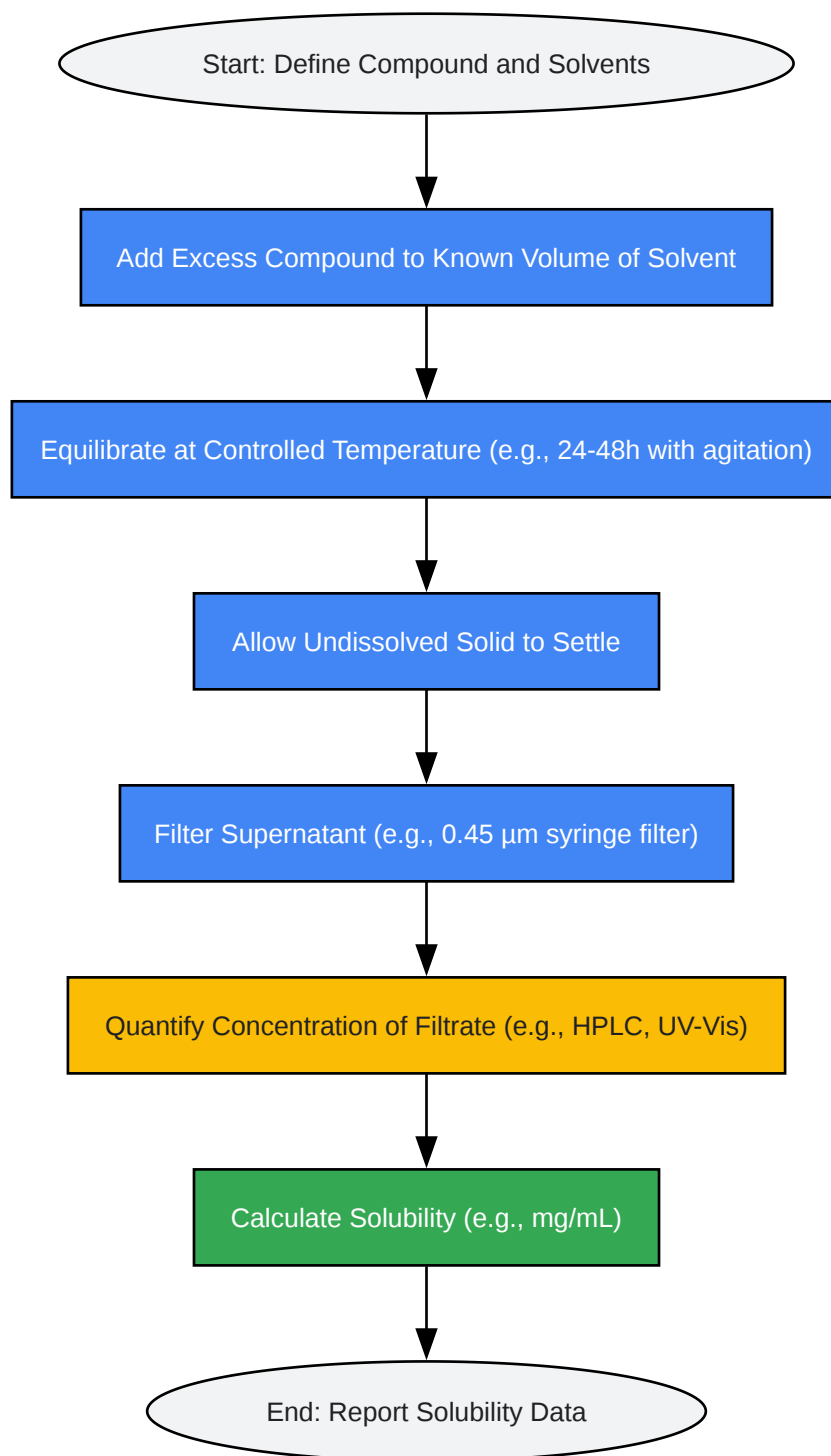
Procedure:

- Preparation of Saturated Solutions:
 - Add a pre-weighed excess amount of **Fmoc-Lys(ipr,Boc)-OH** to a series of vials.
 - Pipette a known volume of the desired solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.

- Agitate the vials using a vortex mixer for an initial period (e.g., 1-2 minutes).
- Place the vials on a magnetic stirrer or in a shaking incubator at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
- Quantification of Dissolved Solute:
 - Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (the same solvent used for the solubility test is often appropriate).
 - Determine the concentration of **Fmoc-Lys(ipr,Boc)-OH** in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
 - Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization: Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **Fmoc-Lys(ipr,Boc)-OH**.



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